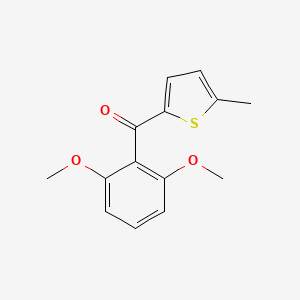

(2,6-Dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone” is a chemical substance provided by Sigma-Aldrich . It’s part of a collection of rare and unique chemicals for early discovery researchers . Another related compound is “(2,6-Dimethoxy-phenyl)-p-tolyl-methanone” also provided by Sigma-Aldrich .

Chemical Reactions Analysis

A study on the reactions of Bis(2,6-dimethoxyphenyl)methanol in common organic solvents in the presence of an acid was found . The title compound reacted in acetone under mild conditions in the presence of acid to give a new ketone . Analogous reactions were observed in some other alkyl ketones and aldehydes .Scientific Research Applications

- Researchers have explored the use of this compound as a key intermediate in the synthesis of bioactive xanthones from Hypericum perforatum (St. John’s wort) . Xanthones are natural products with various biological activities, and their synthesis using this compound as a starting material has implications for drug discovery and development.

- A related compound, pyridin-3-yl (2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl)methanone , was synthesized and evaluated for antimicrobial activity against S. aureus, B. subtilis, and E. coli . Investigating the antimicrobial properties of derivatives containing this moiety could lead to novel therapeutic agents.

- Euxanthone, a xanthone derivative related to this compound, has been reported to promote neurite outgrowth by selectively activating the MAP kinase pathway . Understanding its mechanism of action may have implications for neuroregeneration and neuroprotection.

- Euxanthone also exhibited inhibitory effects on the growth of Plasmodium falciparum . Further research into its antimalarial potential could contribute to malaria treatment strategies.

- Euxanthone demonstrated inhibition of HIV-1 reverse transcriptase . Investigating its mode of action and optimizing its potency may lead to new antiretroviral therapies.

- Both xanthones 1 and 2 (related to this compound) exhibited relaxing activity on rat thoracic aorta rings . Understanding their vasodilatory mechanisms could have implications for cardiovascular health.

Natural Product Synthesis

Antimicrobial Potential

Protein Kinase Activation

Antimalarial Activity

HIV-1 Reverse Transcriptase Inhibition

Vasodilatory Effects

properties

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPNZNIZMMPZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2832666.png)

![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride](/img/structure/B2832667.png)

![(E)-4-(Dimethylamino)-N-[(1,4-dimethylpiperazin-2-yl)methyl]but-2-enamide](/img/structure/B2832669.png)

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2832671.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2832676.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2832677.png)

![Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2832680.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2832687.png)